N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
“N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically targeting VEGFR-2 kinase .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the synthesis process can vary, but one example provided a yield of 55% .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, such as C=N and NH2 . The 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with amines and triazole-2-thiol . Further reactions can lead to the formation of various derivatives with different biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR and NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide and its derivatives have been extensively studied for their potential applications in medicinal chemistry. Research focuses on synthesizing various derivatives to explore their biological activities, particularly as potential therapeutic agents. For instance:
Anticancer Properties : Some derivatives, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been synthesized and evaluated for their anticancer activity. These compounds showed significant cytotoxicity against certain cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).
Antibacterial and Antifungal Activities : Certain substituted quinoxalines, including triazolo and ditriazoloquinoxaline derivatives, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds displayed potent antibacterial activity compared to standard antibiotics, indicating their potential use in treating bacterial infections (Badran et al., 2003).
Antitubercular Agents : A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines have been synthesized and investigated for their antitubercular activity. This research highlights the potential of these compounds in developing new treatments for tuberculosis (Sekhar et al., 2011).
Potential Antidepressant Agents : Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promise in behavioral despair models in rats, suggesting their potential as rapid-acting antidepressant agents. This research provides a basis for exploring these compounds as treatments for depression (Sarges et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . This receptor is involved in various physiological and pathological processes, including angiogenesis, which is a critical process for tumor growth regulation .
Mode of Action
The compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation and subsequent signaling pathways . This inhibition can lead to anticancer activity, as the A2B receptor has been associated with cancer progression .
Biochemical Pathways
The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By inhibiting the A2B receptor, the compound can potentially disrupt these pathways and their downstream effects, which include angiogenesis and tumor growth .
Result of Action
The compound’s action on the A2B receptor can lead to a decrease in angiogenesis, thereby inhibiting tumor growth . Additionally, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to increased apoptosis, or programmed cell death, in cancer cells .
Safety and Hazards
While specific safety and hazard information for “N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. In general, cytotoxicity is a common concern with these types of compounds .
Future Directions
The future directions in the research of these compounds could involve the design and synthesis of new derivatives with enhanced biological activities . In silico docking, ADMET, and toxicity studies could be carried out for the synthesized compounds to predict their binding affinity and drug-likeness .
Biochemical Analysis
Biochemical Properties
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide, like other triazoloquinoxaline derivatives, has been found to exhibit cytotoxicity at certain concentrations This suggests that it interacts with various enzymes, proteins, and other biomolecules within cells
Cellular Effects
Some triazoloquinoxaline derivatives have shown promising antiviral activity and cytotoxicity against certain cancer cell lines . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some triazoloquinoxaline derivatives have been found to inhibit the VEGFR-2 kinase, which is critically involved in cancer angiogenesis . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations , suggesting that the effects of these compounds may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its temporal effects.
Properties
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(2)30(27,28)16-13-11-15(29-3)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXMVSTXKSSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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